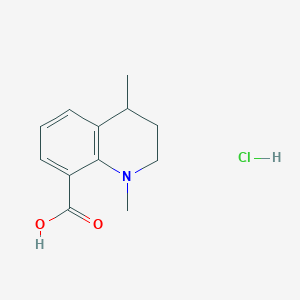
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a chemical compound. It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has garnered significant attention in recent years. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives have been involved in various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride, have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for high-affinity binding, suggesting potential therapeutic applications in neurological disorders where NMDA receptor modulation is beneficial (Carling et al., 1992).
Synthetic Methodologies
The practical synthesis of functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a compound structurally similar to this compound, showcases an efficient 10-step process starting from dimedone. This highlights the compound's utility in complex organic synthesis, paving the way for the creation of various biologically active molecules (Quintiliano & Silva, 2012).
Hydrogen-Bonded Structures
The study of 1:1 proton-transfer compounds involving 4,5-dichlorophthalic acid and various quinoline derivatives, including quinoline-2-carboxylic acid (quinaldic acid), provides insights into the formation of one-dimensional hydrogen-bonded chain structures. This research underscores the potential of this compound in developing new crystalline materials for technological applications (Smith, Wermuth, & White, 2008).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a compound related to the hydroxyquinoline carboxylic acid family, has been used as a photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other caging groups, making it valuable in the study of biological messengers in vivo (Fedoryak & Dore, 2002).
Wirkmechanismus
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been studied for their potential role as antineuroinflammatory agents .
Mode of Action
It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that thiqs have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that the synthesis of thiq derivatives has been explored in recent years, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
It is known that thiqs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
Eigenschaften
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJJSWGXWJURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
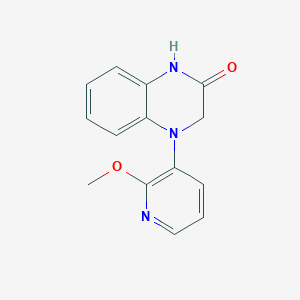
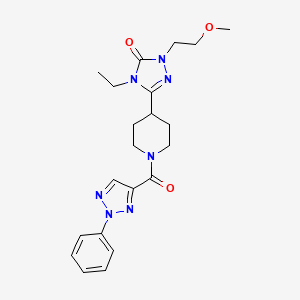

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)


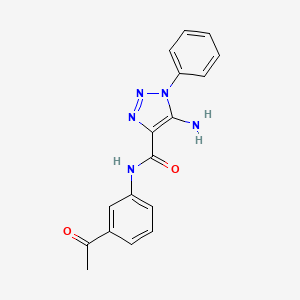
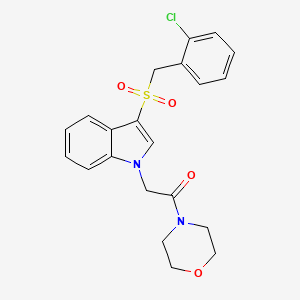
![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)
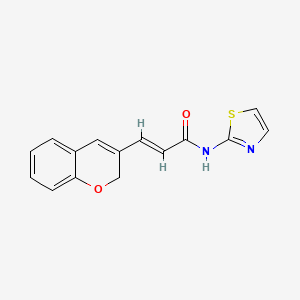
![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)
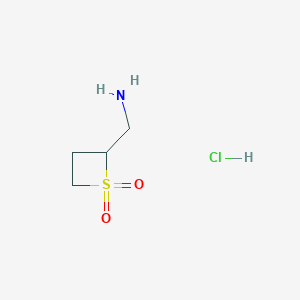
![methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)
![1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2836509.png)
